molecular formula C30H44N2O4 B036621 Amberlite(r) ira-67 CAS No. 65899-87-8

Amberlite(r) ira-67

Cat. No.: B036621
CAS No.: 65899-87-8
M. Wt: 496.7 g/mol
InChI Key: ZGXNLYRRYYOMNG-JDDKLYJPSA-N
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Description

The compound “1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;N-[3-(dimethylamino)propyl]prop-2-enamide” is a complex organic molecule with multiple functional groups

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Polymer Science: Monomer for the synthesis of specialty polymers.

Biology

    Bioconjugation: Used in the modification of biomolecules.

    Drug Delivery: Component in drug delivery systems.

Medicine

    Pharmaceuticals: Intermediate in the synthesis of active pharmaceutical ingredients.

    Diagnostics: Used in the development of diagnostic agents.

Industry

    Materials Science: Component in the synthesis of advanced materials.

    Coatings: Used in the formulation of specialty coatings.

Mechanism of Action

Target of Action

Amberlite® IRA-67, also known as 1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;N-[3-(dimethylamino)propyl]prop-2-enamide, is a weak base anion exchange resin . Its primary targets are mineral acids, carbon dioxide, and organics present in the water . It is particularly effective in removing these substances, thereby reducing the ionic load on the strong base anion resin .

Mode of Action

Amberlite® IRA-67 interacts with its targets through ion exchange processes . It effectively removes mineral acids, carbon dioxide, and organics from water, reducing the ionic load on the strong base anion resin . This interaction also protects the strong base anion resin from organic fouling . The weak base anion resin increases a system’s overall capacity to remove organics .

Biochemical Pathways

The biochemical pathways affected by Amberlite® IRA-67 primarily involve the removal of mineral acids, carbon dioxide, and organics from water . By reducing the ionic load on the strong base anion resin, it enhances the overall efficiency and throughput of a demineralization system .

Pharmacokinetics

It has a high capacity, excellent physical stability, and fast kinetics .

Result of Action

The molecular and cellular effects of Amberlite® IRA-67’s action primarily involve the removal of mineral acids, carbon dioxide, and organics from water . This results in the demineralization of water, making it suitable for various industrial applications .

Action Environment

The action of Amberlite® IRA-67 is influenced by environmental factors such as temperature and the presence of organic compounds . It is ideally used when treating water with high organic fouling potential, high percentage of mineral acidity (FMA), relatively high remaining carbon dioxide content, and system layouts without a degasifier .

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis of 1,2-bis(ethenyl)benzene

      Starting Material: Benzene

      Reagents: Ethylene, Catalyst (e.g., Palladium)

      Conditions: High temperature and pressure

      Reaction: Benzene reacts with ethylene in the presence of a palladium catalyst to form 1,2-bis(ethenyl)benzene.

  • Synthesis of 4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene

      Starting Material: But-3-en-1-ol

      Reagents: Ethylene oxide, Catalyst (e.g., Potassium hydroxide)

      Conditions: Mild temperature

      Reaction: But-3-en-1-ol reacts with ethylene oxide in the presence of potassium hydroxide to form the desired ether compound.

  • Synthesis of N-[3-(dimethylamino)propyl]prop-2-enamide

      Starting Material: Prop-2-enamide

      Reagents: 3-(dimethylamino)propylamine, Catalyst (e.g., Acid catalyst)

      Conditions: Room temperature

      Reaction: Prop-2-enamide reacts with 3-(dimethylamino)propylamine in the presence of an acid catalyst to form the amide compound.

Industrial Production Methods

The industrial production of this compound involves scaling up the laboratory synthesis methods. Continuous flow reactors and optimized reaction conditions are employed to ensure high yield and purity. Catalysts are often recycled to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate, Chromium trioxide

      Conditions: Acidic or basic medium

      Products: Carboxylic acids, Aldehydes

  • Reduction

      Reagents: Lithium aluminum hydride, Sodium borohydride

      Conditions: Anhydrous conditions

      Products: Alcohols, Amines

  • Substitution

      Reagents: Halogens, Nucleophiles

      Conditions: Varies (e.g., room temperature, reflux)

      Products: Halogenated compounds, Substituted ethers

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, Chromium trioxide

    Reducing Agents: Lithium aluminum hydride, Sodium borohydride

    Nucleophiles: Halides, Hydroxides

    Conditions: Acidic, Basic, Anhydrous

Major Products

    Oxidation: Carboxylic acids, Aldehydes

    Reduction: Alcohols, Amines

    Substitution: Halogenated compounds, Substituted ethers

Comparison with Similar Compounds

Similar Compounds

  • 1,2-bis(ethenyl)benzene
  • 4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene
  • N-[3-(dimethylamino)propyl]prop-2-enamide

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts a wide range of reactivity and applications. Compared to similar compounds, it offers enhanced versatility in synthetic chemistry, materials science, and biomedical applications.

Properties

IUPAC Name

1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;N-[3-(dimethylamino)propyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3.C10H10.C8H16N2O/c1-3-5-7-13-9-11-15-12-10-14-8-6-4-2;1-3-9-7-5-6-8-10(9)4-2;1-4-8(11)9-6-5-7-10(2)3/h3-4,9-12H,1-2,5-8H2;3-8H,1-2H2;4H,1,5-7H2,2-3H3,(H,9,11)/b11-9+,12-10+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXNLYRRYYOMNG-JDDKLYJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C=C.C=CCCOC=COC=COCCC=C.C=CC1=CC=CC=C1C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCCNC(=O)C=C)C.C=CCCO/C=C/O/C=C/OCCC=C.C=CC1=CC=CC=C1C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65899-87-8
Record name 2-Propenamide, N-[3-(dimethylamino)propyl]-, polymer with diethenylbenzene and 1,1'-[oxybis(2,1-ethanediyloxy)]bis[ethene]
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenamide, N-[3-(dimethylamino)propyl]-, polymer with diethenylbenzene and 1,1'-[oxybis(2,1-ethanediyloxy)]bis[ethene]
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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